![molecular formula C13H9F3N2O2S B2957529 N-(4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 757222-02-9](/img/structure/B2957529.png)
N-(4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
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Description
N-(4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as CTK7A, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies, making it a potential candidate for further investigation. In
Scientific Research Applications
Antimicrobial Agents
A range of thiazolidin-4-one derivatives, including compounds structurally related to N-(4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, has been synthesized to determine their antimicrobial activity. These compounds showed significant in vitro antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Aspergillus niger, and Candida albicans (Baviskar, Khadabadi, & Deore, 2013).
Antitumor Activity
New benzothiazole derivatives bearing different heterocyclic rings have been evaluated for their potential antitumor activity. The research focused on compounds utilizing a structure similar to the subject compound as a pharmacophoric group. Some of these derivatives exhibited considerable anticancer activity against a range of cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Hypoglycemic Activity
A series of novel thiazolidinedione derivatives related to the subject compound were synthesized and evaluated for their hypoglycemic activity in an animal model. Some derivatives showed promising hypoglycemic activity, suggesting potential applications in managing diabetes (Nikalje, Deshp, & Une, 2012).
Anticancer Agents
Research into 5-methyl-4-phenyl thiazole derivatives, structurally related to the subject compound, showed that some synthesized compounds have selective cytotoxicity against cancer cell lines, indicating potential as anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
properties
IUPAC Name |
N-(4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2S/c1-8(20)18(12-17-10(6-19)7-21-12)11-4-2-3-9(5-11)13(14,15)16/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMBMOCLHRKRAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC(=C1)C(F)(F)F)C2=NC(=CS2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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